1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
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Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone, commonly known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPE belongs to the class of phenylpiperazine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Electrochemical Synthesis and Applications
The electrochemical oxidation of phenylpiperazine derivatives, including compounds structurally related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone, has been investigated for the development of new synthetic methods. These methods are characterized by high atom economy and environmental friendliness, employing electrochemical techniques to synthesize new phenylpiperazine derivatives in aqueous solutions (Nematollahi & Amani, 2011).
Antimicrobial Activity
Research into the antimicrobial properties of phenylpiperazine derivatives, including compounds with structural similarities to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone, has shown promise. One-pot multicomponent syntheses of derivatives have demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ashok et al., 2014).
Neuropharmacological Effects
Studies on the effects of similar phenylpiperazine derivatives on learning and memory reconstruction in mice have been conducted. These compounds have shown potential in improving cognitive functions, indicating their relevance in neuropharmacological research (Zhang Hong-ying, 2012).
Computational and Biochemical Characterization
Computational assessments of biochemical properties and vibrational studies of synthesized phenylpiperazine-based drugs related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone have been conducted. These studies help in understanding the molecular docking mechanisms and reactivity properties of these compounds towards human receptors, such as the GABA A receptor (Onawole et al., 2017).
Corrosion Inhibition
Phenylpiperazine derivatives have also been evaluated as corrosion inhibitors for metals in corrosive environments. Their efficacy in protecting materials indicates potential industrial applications (Jawad et al., 2020).
properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-17(22)8-7-16(19(14)24)18(23)13-20-9-11-21(12-10-20)15-5-3-2-4-6-15/h2-8,22,24H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQRWQAJRFKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678207 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone |
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